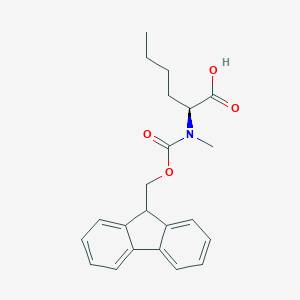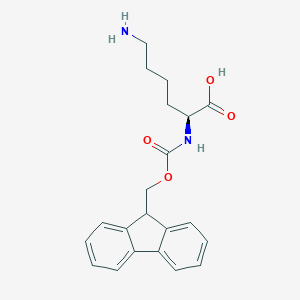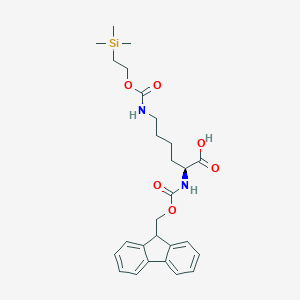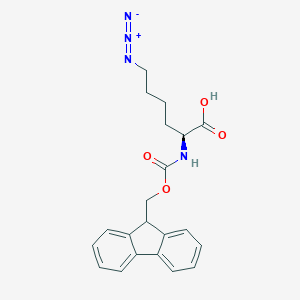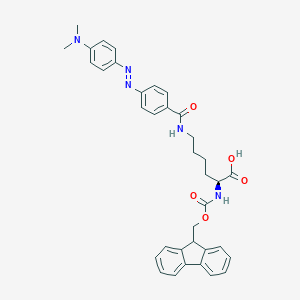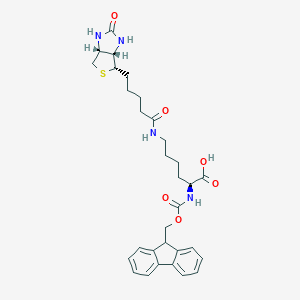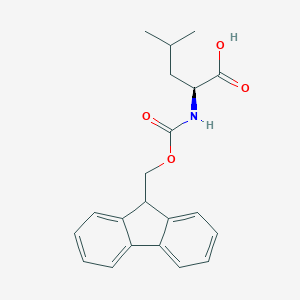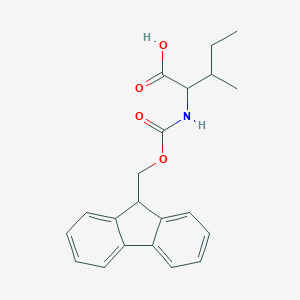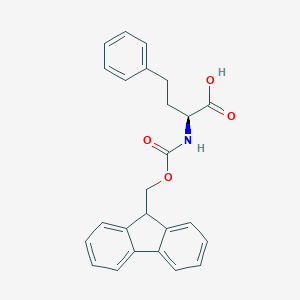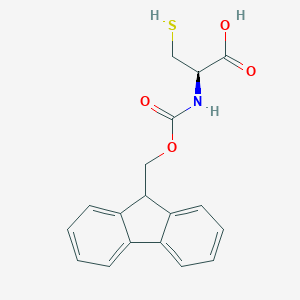
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid” is an alanine derivative . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. The Arndt-Eistert protocol has been successfully applied, starting from commercially available N- { [ (9 H -fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, leading to enantiomerically pure N -Fmoc-protected β-amino acids in only two steps and with high yield .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, elemental analyses can be performed using a Perkin Elmer . The structure can also be computed by PubChem .
Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on the Arndt-Eistert protocol . This protocol allows the transformation of α-amino acids into β-amino acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the molecular weight can be computed by PubChem .
Wissenschaftliche Forschungsanwendungen
-
Peptide Synthesis
- Summary of Application : Compounds with the (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group are often used in peptide synthesis . The Fmoc group serves as a protective group for the amino acids during the synthesis process .
- Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results or Outcomes : The resulting Fmoc amino acid azides are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .
-
HPLC Analysis
- Summary of Application : 9-Fluorenylmethyl chloroformate, a compound similar to the one you mentioned, is used in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .
- Methods of Application : The compound is used for derivatizing amino acids for HPLC analysis .
- Results or Outcomes : This method allows for the detection and analysis of amino acids in a sample .
-
Solid-Phase Peptide Synthesis
- Summary of Application : 9-Fluorenylmethyl chloroformate, a compound similar to the one you mentioned, is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis .
- Methods of Application : The compound is used for derivatizing amino acids for solid-phase peptide synthesis .
- Results or Outcomes : This method allows for the synthesis of peptides in a solid phase .
-
Oligonucleotide Synthesis
-
Chemical Synthesis
- Summary of Application : Compounds with the (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group are often used in chemical synthesis . The Fmoc group serves as a protective group during the synthesis process .
- Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results or Outcomes : The resulting Fmoc amino acid azides are stable at room temperature, have a long shelf-life, and are useful as coupling agents in chemical synthesis .
-
Biochemical Research
- Summary of Application : 9-Fluorenylmethyl chloroformate, a compound similar to the one you mentioned, is used in biochemical research .
- Methods of Application : The compound is used for derivatizing amino acids for biochemical research .
- Results or Outcomes : This method allows for the detection and analysis of amino acids in a sample .
Zukünftige Richtungen
The future directions for the research on this compound could involve its application in the synthesis of other complex molecules. The successful application of the Arndt-Eistert protocol suggests that this compound could be used as a starting material for the synthesis of a variety of β-amino acids .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDKXQYAKLQKF-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452349 |
Source


|
| Record name | Fmoc-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid | |
CAS RN |
135248-89-4 |
Source


|
| Record name | Fmoc-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

